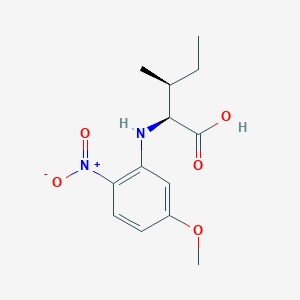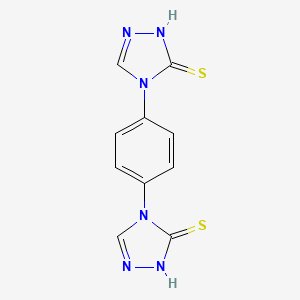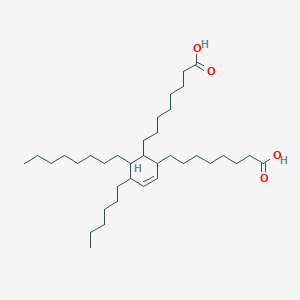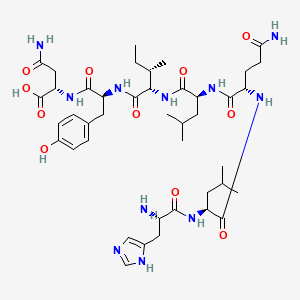![molecular formula C12H6BrF6NO2S2 B12589492 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- CAS No. 646039-71-6](/img/structure/B12589492.png)
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is a complex organic compound known for its unique chemical structure and properties This compound features a thiophene ring, a sulfonamide group, and a bromine atom, along with a phenyl ring substituted with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- typically involves multiple steps, including the formation of the thiophene ring, sulfonamide group, and the introduction of the bromine atom and trifluoromethyl groups. Common synthetic routes may include:
Formation of Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Sulfonamide Group: Sulfonamide groups are often introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Bromination: The bromine atom can be introduced through electrophilic bromination reactions using bromine or bromine-containing reagents.
Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols, along with appropriate solvents and catalysts, are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophenes with various functional groups.
Aplicaciones Científicas De Investigación
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of trifluoromethyl groups can enhance its binding affinity and specificity, while the bromine atom may participate in halogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-: Lacks the bromine atom, which may affect its reactivity and binding properties.
2-Thiophenesulfonamide, N-[3,5-dimethylphenyl]-5-bromo-: Contains methyl groups instead of trifluoromethyl groups, which can influence its chemical and biological properties.
Uniqueness
2-Thiophenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo- is unique due to the combination of its structural features, including the thiophene ring, sulfonamide group, bromine atom, and trifluoromethyl groups
Propiedades
Número CAS |
646039-71-6 |
|---|---|
Fórmula molecular |
C12H6BrF6NO2S2 |
Peso molecular |
454.2 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-5-bromothiophene-2-sulfonamide |
InChI |
InChI=1S/C12H6BrF6NO2S2/c13-9-1-2-10(23-9)24(21,22)20-8-4-6(11(14,15)16)3-7(5-8)12(17,18)19/h1-5,20H |
Clave InChI |
DMCHOEYLGXLGOM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)

![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)



